1,2-Dibromo-4-(chloromethanesulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dibromo-4-(chloromethanesulfonyl)benzene is an aromatic compound characterized by the presence of bromine, chlorine, and sulfonyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dibromo-4-(chloromethanesulfonyl)benzene typically involves the electrophilic aromatic substitution of benzene derivatives.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including:
Bromination: Benzene is treated with bromine in the presence of a catalyst such as iron(III) bromide to form 1,2-dibromobenzene.
Chemical Reactions Analysis
Types of Reactions
1,2-Dibromo-4-(chloromethanesulfonyl)benzene undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-withdrawing nature of the bromine and sulfonyl groups, the compound can undergo further electrophilic substitution reactions.
Nucleophilic Substitution: The presence of halogens makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate can oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride can reduce the sulfonyl group to a sulfide.
Substitution: Nucleophiles such as hydroxide ions can replace the halogen atoms under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield hydroxy-substituted derivatives .
Scientific Research Applications
1,2-Dibromo-4-(chloromethanesulfonyl)benzene has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Pharmaceuticals: It is explored for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 1,2-Dibromo-4-(chloromethanesulfonyl)benzene involves its reactivity towards electrophiles and nucleophiles. The electron-withdrawing groups on the benzene ring influence its reactivity, making it a versatile intermediate in
Properties
CAS No. |
87478-59-9 |
---|---|
Molecular Formula |
C7H5Br2ClO2S |
Molecular Weight |
348.44 g/mol |
IUPAC Name |
1,2-dibromo-4-(chloromethylsulfonyl)benzene |
InChI |
InChI=1S/C7H5Br2ClO2S/c8-6-2-1-5(3-7(6)9)13(11,12)4-10/h1-3H,4H2 |
InChI Key |
ZFBHTBMQHSBCOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)CCl)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.